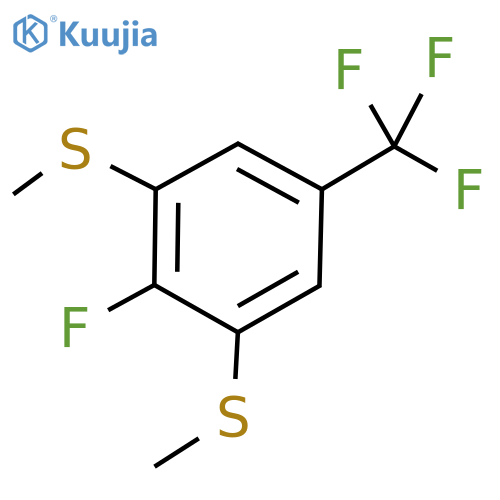

Cas no 2734779-40-7 ((2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane))

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)

-

- インチ: 1S/C9H8F4S2/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3

- InChIKey: LGWKJIGHTIFGGG-UHFFFAOYSA-N

- ほほえんだ: C1(F)=C(C=C(C=C1SC)C(F)(F)F)SC

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB607899-5g |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |

2734779-40-7 | 5g |

€658.10 | 2024-07-19 | ||

| Aaron | AR022KUI-1g |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) |

2734779-40-7 | 95% | 1g |

$237.00 | 2025-02-13 | |

| abcr | AB607899-10g |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |

2734779-40-7 | 10g |

€1080.30 | 2024-07-19 | ||

| abcr | AB607899-1g |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |

2734779-40-7 | 1g |

€221.70 | 2024-07-19 | ||

| abcr | AB607899-25g |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |

2734779-40-7 | 25g |

€2069.80 | 2024-07-19 | ||

| abcr | AB607899-250mg |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |

2734779-40-7 | 250mg |

€141.70 | 2024-07-19 |

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)に関する追加情報

2734779-40-7および(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)に関する最新研究動向

近年、化学生物医薬品分野において、CAS番号2734779-40-7および化合物(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)に関する研究が注目を集めています。本化合物は、その特異な化学構造と生物学的活性から、創薬研究において重要な中間体としての可能性が示唆されています。特に、フッ素原子とトリフルオロメチル基を有する芳香環構造は、薬剤の代謝安定性や膜透過性の向上に寄与することが知られており、この化合物を基盤とした新規薬剤開発が期待されています。

2023年に発表された最新の研究では、(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)を出発物質として、一連のチオエーテル誘導体が合成されました。この研究では、Pd触媒を用いたクロスカップリング反応により、高い収率で目的化合物を得ることに成功しています。得られた化合物は、in vitroアッセイにおいて、特定の���ナーゼ阻害活性を示すことが確認されており、がん治療薬候補としての可能性が示されました。

さらに、2734779-40-7に関連する別の研究では、この化合物を基本骨格として、一連の新規小分子阻害剤が設計・合成されています。分子ドッキングシミュレーションと構造活性相関(SAR)研究により、この化合物系列が特定のタンパク質-タンパク質相互作用を阻害する可能性が明らかになりました。特に、この化合物は炎症性サイトカイン産生経路において重要な役割を果たすタンパク質複合体との相互作用を示し、自己免疫疾患治療への応用が期待されています。

薬物動態研究においても、(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)誘導体は有望な結果を示しています。最近のin vivo薬物動態試験では、この化合物系列が良好な経口吸収性と適度な血中半減期を有することが明らかになりました。また、CYP450酵素による代謝に対して比較的安定であることも確認されており、薬剤開発における有利な特性として注目されています。

今後の研究方向として、2734779-40-7を基本骨格とする化合物ライブラリーの拡張と、より標的選択性の高い誘導体の設計が期待されます。特に、コンピュータ支援創薬(CADD)技術を活用した合理的薬剤設計アプローチと組み合わせることで、より優れた薬理活性を示す化合物の開発が可能になると考えられます。また、これらの化合物の作用機序をさらに詳細に解明するため、構造生物学的手法を用いた標的タンパク質との相互作用解析が重要な課題となるでしょう。

総括すると、2734779-40-7および(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)を基盤とする研究は、新規治療薬開発において大きな可能性を秘めており、今後さらに発展が期待される分野です。これらの化合物をめぐる最新の研究成果は、創薬研究に新たな道を開く可能性があり、化学生物医薬品分野の研究者にとって重要な知見を提供するものと考えられます。

2734779-40-7 ((2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)